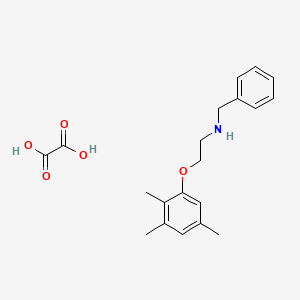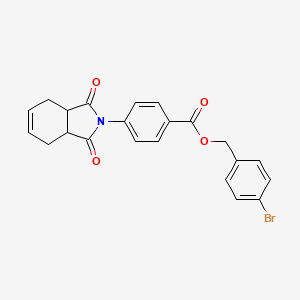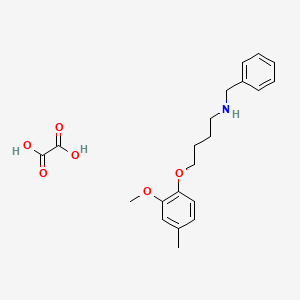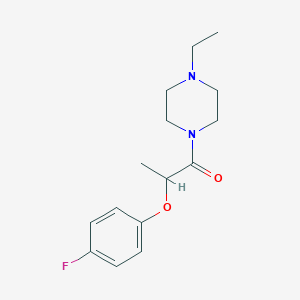![molecular formula C18H25BrClNO5 B4043237 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043237.png)
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a bromochlorophenoxy group, and it is often studied in conjunction with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the bromochlorophenoxy intermediate. This intermediate can be synthesized through a halogenation reaction where phenol is treated with bromine and chlorine under controlled conditions . The resulting bromochlorophenol is then reacted with butyl bromide in the presence of a base to form the butyl ether derivative .
The next step involves the reaction of the butyl ether derivative with 3-methylpiperidine. This reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the nucleophilic substitution . The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, amines, thiols, organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, ketones, and carboxylic acids .
Scientific Research Applications
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to allosteric sites . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-Bromo-2-chlorophenol
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
Uniqueness
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine stands out due to its unique combination of a piperidine ring and a bromochlorophenoxy group. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications . Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Properties
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-7-6-14(18)11-15(16)17;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTETYWYFQNUBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4043156.png)


![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4043180.png)
![4-[3-(2-Methoxy-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043195.png)
![(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4043208.png)

![N,N-dimethyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4043210.png)
![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4043215.png)

![4-[2-(2-allyl-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043231.png)
![[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4043243.png)
![N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043248.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-methyl-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4043251.png)
